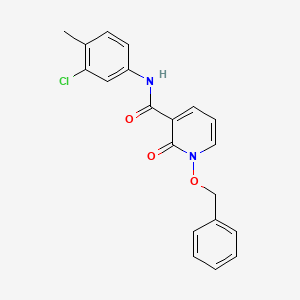

1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)26-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSCTSCGTGQAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula CHClNO, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Dihydropyridine derivatives have been studied for their ability to inhibit cell proliferation in cancer cell lines. For instance, certain derivatives were shown to induce apoptosis in breast cancer cells through the activation of specific pathways . The exact mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cell survival and death.

Analgesic Effects

Recent studies have explored the analgesic potential of this compound. A related compound demonstrated efficacy as a κ-opioid receptor agonist, which is known to provide pain relief without the typical side effects associated with conventional opioids . This suggests that this compound may also offer similar benefits.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors (e.g., opioid receptors) that modulate pain perception and cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Cell Cycle Modulation : By affecting the cell cycle progression, it may induce apoptosis in malignant cells.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a MIC value of 32 µg/mL. |

| Study B | Showed that related dihydropyridines induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. |

| Study C | Evaluated the analgesic effects in animal models, revealing significant pain relief comparable to morphine without addiction potential. |

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- HIV-1 Integrase Inhibition : The 3-chloro-4-fluorobenzyl analog (422.1 g/mol) exhibits higher enzymatic inhibition than the 2,4-difluorobenzyl derivative, likely due to improved halogen bonding with the integrase active site .

- Kinase Inhibition : BMS-777607 and Merestinib demonstrate that bulky substituents (e.g., 4-ethoxy or fluorophenyl groups) enhance selectivity for kinase targets over viral enzymes .

Physicochemical Properties

- Hydrogen Bonding : The N-(3-bromo-2-methylphenyl) derivative forms stable dimers via intermolecular hydrogen bonds, which may influence crystallinity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.